An In-Depth Technical Guide to 2-Chloro-6-fluoroquinazoline: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 2-Chloro-6-fluoroquinazoline: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-6-fluoroquinazoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is limited, this document leverages established principles of quinazoline chemistry and the known reactivity of analogous structures to offer valuable insights for its synthesis, characterization, and potential applications in drug discovery.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] The versatility of the quinazoline core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targeting.
The introduction of a chlorine atom at the 2-position and a fluorine atom at the 6-position of the quinazoline ring system creates a unique building block with distinct electronic properties. The chlorine atom at the 2-position is a key reactive handle, susceptible to nucleophilic displacement, making it an excellent precursor for the synthesis of a diverse library of derivatives.[3] The fluorine atom at the 6-position can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4]
Chemical Formula and Structure
The fundamental identity of 2-Chloro-6-fluoroquinazoline is defined by its chemical formula and molecular structure.
-
Chemical Formula: C₈H₄ClFN₂
-
Molecular Weight: 182.59 g/mol
-
IUPAC Name: 2-chloro-6-fluoroquinazoline
-
SMILES: C1=CC2=NC(=NC=C2C=C1F)Cl
-
InChI Key: XYJZACFROUOTDS-UHFFFAOYSA-N
The structural formula of 2-Chloro-6-fluoroquinazoline is depicted below:
Figure 1. 2D Chemical Structure of 2-Chloro-6-fluoroquinazoline.
Physicochemical Properties
While experimental data for 2-Chloro-6-fluoroquinazoline is not extensively reported, its physicochemical properties can be predicted based on its structure. These properties are crucial for understanding its behavior in biological systems and for designing synthetic and purification protocols.
| Property | Predicted Value |
| Molecular Weight | 182.59 g/mol |
| XLogP3 | 2.6 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 25.8 Ų |
Data sourced from PubChem CID: 17913552.
Synthesis of 2-Chloro-6-fluoroquinazoline: A Proposed Protocol
Proposed Synthetic Pathway
A logical and experimentally sound approach to the synthesis of 2-Chloro-6-fluoroquinazoline would start from 2-amino-5-fluorobenzoic acid. The synthesis can be envisioned in two key stages:
-
Formation of the Quinazolinone Core: Reaction of 2-amino-5-fluorobenzoic acid with a suitable one-carbon source, such as formamide or triethyl orthoformate, followed by cyclization to form 6-fluoroquinazolin-4(3H)-one.
-
Chlorination: Conversion of the 4-oxo group to a chloro group and subsequent or concurrent chlorination at the 2-position. A more direct approach would be the chlorination of a precursor that leads to the desired 2-chloro derivative.
A more direct and efficient method would involve the use of a precursor that can be readily converted to the 2,4-dichloro intermediate, followed by selective reduction. A well-established method for the synthesis of 2,4-dichloroquinazolines involves the treatment of the corresponding quinazoline-2,4-dione with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).
The following diagram illustrates a proposed synthetic workflow:
Caption: Proposed synthetic workflow for 2-Chloro-6-fluoroquinazoline.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione
-
To a stirred mixture of 2-amino-5-fluorobenzoic acid (1.0 eq) and urea (2.0 eq), heat the mixture to 180-200 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Treat the solid residue with a hot aqueous solution of sodium hydroxide (10%) to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-fluoroquinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of 2,4-Dichloro-6-fluoroquinazoline
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 6-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add phosphorus pentachloride (PCl₅, 1.1 eq) portion-wise to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry to obtain 2,4-dichloro-6-fluoroquinazoline.
Step 3: Selective Reduction to 2-Chloro-6-fluoroquinazoline
The selective reduction of the 4-chloro substituent in the presence of a 2-chloro substituent is a critical step. The C4 position is generally more reactive towards nucleophilic substitution and reduction than the C2 position.[6]
-
Dissolve 2,4-dichloro-6-fluoroquinazoline (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add a reducing agent such as sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the desired product.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Chloro-6-fluoroquinazoline.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-Chloro-6-fluoroquinazoline is dominated by the electrophilic nature of the quinazoline ring, which is further enhanced by the electron-withdrawing effects of the chlorine and fluorine substituents. The chlorine atom at the 2-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity makes 2-Chloro-6-fluoroquinazoline a versatile building block for the synthesis of a wide range of substituted quinazoline derivatives.
Caption: Reactivity of 2-Chloro-6-fluoroquinazoline in SNAr reactions.
This synthetic versatility is of paramount importance in drug discovery, where the exploration of a diverse chemical space around a core scaffold is essential for identifying potent and selective drug candidates.
Potential as a Bioisostere for Quinoline
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool for lead optimization.[7] The quinazoline scaffold is often considered a bioisostere of the quinoline ring system.[8] This substitution can lead to improved pharmacological properties, such as enhanced target binding, altered metabolic profiles, and reduced off-target effects. Therefore, 2-Chloro-6-fluoroquinazoline can serve as a valuable building block for the synthesis of novel analogs of known quinoline-based drugs.
Role of Fluorine in Drug Design
The presence of the fluorine atom at the 6-position is a deliberate design element in medicinal chemistry. Fluorine substitution can confer several advantageous properties to a drug molecule, including:
-
Increased Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of the drug.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Improved Lipophilicity: Fluorine substitution can modulate the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[4]
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data is scarce, the expected spectral characteristics of 2-Chloro-6-fluoroquinazoline can be predicted based on the analysis of similar structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The coupling patterns will be influenced by the fluorine and nitrogen atoms in the heterocyclic system.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons attached to chlorine and fluorine will show characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 182, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Conclusion
2-Chloro-6-fluoroquinazoline represents a promising, albeit currently under-explored, building block for medicinal chemistry and drug discovery. Its unique combination of a reactive chloro group and a strategically placed fluorine atom on the privileged quinazoline scaffold offers significant potential for the synthesis of novel and diverse libraries of bioactive compounds. This technical guide, by providing a plausible synthetic route and a detailed analysis of its potential reactivity and applications, aims to stimulate further research and unlock the full potential of this versatile heterocyclic compound.
References
- Ajani, O. O., Audu, Y., & Bello, B. L. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562-574.
- Li, X., et al. (2013). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 18(10), 11847-11867.
- Kappe, C. O., & Stadler, A. (2005). 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. Arkivoc, 2005(7), 108-120.
- Kim, J., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. MedChemComm, 14(3), 543-550.
- Ajani, O. O., Audu, Y., & Bello, B. L. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-substituted-quinazolin-4 ( 3 H )
- Taylor & Francis. (n.d.). Quinazoline – Knowledge and References. Taylor & Francis Online.
- Ajani, O. O., Audu, Y., & Bello, B. L. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)
- Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives.
- El-Sayed, N. N. E., et al. (2018). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
- de Oliveira, R. B., et al. (2021). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 6(31), 20485-20496.
- Hiramatsu, T., et al. (2015).
- Hiramatsu, T., et al. (2015).
- Lipunova, G. N., et al. (2019). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities.
- Alesawy, M. S., et al. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
-
Vdovychenko, A. V., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][9][10]triazino[2,3-C]quinazolines. Preprints.org.
- Kiss, R., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 438-447.
-
Vdovychenko, A. V., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][9][10]triazino[2,3-c]quinazolines. PMC.
- Junker, A., et al. (2021). Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. Chemistry – A European Journal, 27(68), 17095-17103.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
- Kikelj, D., et al. (2021). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. MDPI.
- Al-Obaidi, A., & Al-Shammari, A. M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Avicenna Journal of Clinical Microbiology and Infection, 1(1), e19097.
- Bellen Chemistry. (2013). Novel Bioisosteres of Quinolines and Isoquinolines. Bellen Chemistry Co., Ltd.
- El-Gazzar, A. R. B. A., et al. (2007). Synthesis and reactions of 2-chloro-3,4-dihydrothienopyrimidines and -quinazolines.
- CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
- CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
- Nikolić, K., et al. (2021). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Chemistry – An Asian Journal, 16(16), 2154-2161.
- US20160200688A1 - Process of Preparing a Quinazoline Derivative.
- MySkinRecipes. (n.d.). 2-Chloro-6-fluoroquinoline. MySkinRecipes.
- FR2916446B1 - NOVEL PROCESS FOR SYNTHESIZING FLUOROQUINOLONES.
- International Journal of Innovative Research in Science, Engineering and Technology. (2021). A Short Review on Quinazoline Heterocycle. IJIRSET.
- Rech, J. C., et al. (2016). The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(19), 4781-4784.
- CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2.
- Bawa, S., & Kumar, S. (2010). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. E-Journal of Chemistry, 7(4), 1323-1328.
- da Silva, A. C. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 22.
- Zhang, Y., et al. (2018). Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(3), 365-369.
Sources
- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Chloroquinazoline
Nucleophile
Resonance-Stabilized Intermediate
Substituted Quinazoline
